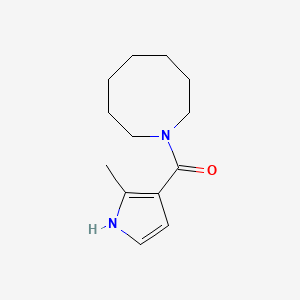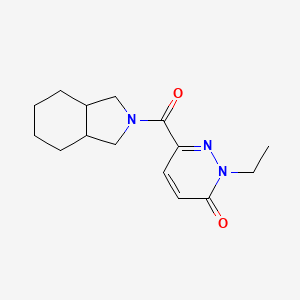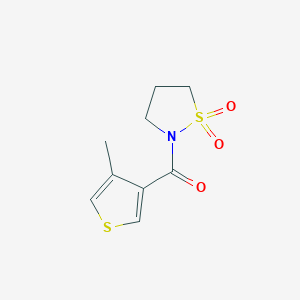
4-Benzylidene-1-methylsulfonylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylidene-1-methylsulfonylpiperidine, also known as BMSP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it an attractive candidate for use in a variety of fields, including medicinal chemistry, pharmacology, and neuroscience. In
Applications De Recherche Scientifique
4-Benzylidene-1-methylsulfonylpiperidine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-Benzylidene-1-methylsulfonylpiperidine as a probe for the study of neurotransmitter transporters. 4-Benzylidene-1-methylsulfonylpiperidine has been shown to selectively bind to the dopamine transporter, which is a key target in the treatment of a variety of neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
The mechanism of action of 4-Benzylidene-1-methylsulfonylpiperidine involves the binding of the compound to the dopamine transporter. This binding inhibits the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration can have a variety of effects on the brain, including improved mood, increased focus, and reduced anxiety.
Biochemical and Physiological Effects:
4-Benzylidene-1-methylsulfonylpiperidine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine transporters, 4-Benzylidene-1-methylsulfonylpiperidine has also been shown to bind to other neurotransmitter transporters, including the serotonin transporter and the norepinephrine transporter. This broad binding profile suggests that 4-Benzylidene-1-methylsulfonylpiperidine may have potential applications in the treatment of a variety of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Benzylidene-1-methylsulfonylpiperidine is its selectivity for dopamine transporters. This selectivity makes it an attractive candidate for use in the study of dopamine-related disorders. However, one limitation of 4-Benzylidene-1-methylsulfonylpiperidine is its relatively low binding affinity for dopamine transporters compared to other compounds. This low binding affinity may limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research involving 4-Benzylidene-1-methylsulfonylpiperidine. One area of research involves the development of new analogs of 4-Benzylidene-1-methylsulfonylpiperidine with improved binding affinity and selectivity for dopamine transporters. Another area of research involves the use of 4-Benzylidene-1-methylsulfonylpiperidine as a tool for the study of other neurotransmitter transporters, including the serotonin transporter and the norepinephrine transporter. Finally, 4-Benzylidene-1-methylsulfonylpiperidine may have potential applications in the treatment of a variety of neurological disorders, including Parkinson's disease, ADHD, and depression. Further research is needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of 4-Benzylidene-1-methylsulfonylpiperidine involves the reaction of piperidine with benzaldehyde and methylsulfonyl chloride. The reaction takes place under acidic conditions and produces 4-Benzylidene-1-methylsulfonylpiperidine as a white solid. The synthesis of 4-Benzylidene-1-methylsulfonylpiperidine is relatively straightforward and can be carried out using standard laboratory techniques.
Propriétés
IUPAC Name |
4-benzylidene-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-17(15,16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCGQFRTPLVOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(=CC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)
![3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)







